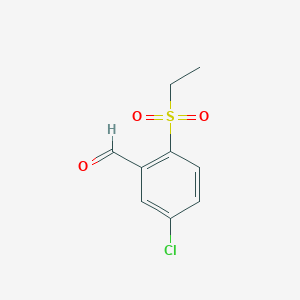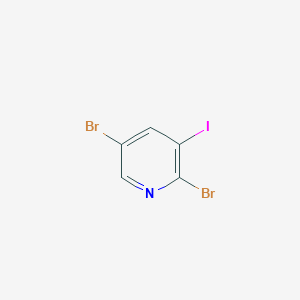
2-Methyl-4-(trifluoromethyl)benzyl chloride
Overview
Description
2-Methyl-4-(trifluoromethyl)benzyl chloride is an organic compound that belongs to the class of benzyl chlorides It is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a benzene ring, along with a benzyl chloride moiety
Mechanism of Action
Target of Action
It’s known that benzylic halides, such as this compound, typically undergo reactions at the benzylic position . These reactions involve various targets depending on the specific reaction conditions and the presence of other reagents .
Mode of Action
2-Methyl-4-(trifluoromethyl)benzyl chloride can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion . The exact mode of action can vary depending on the specific reaction conditions and the nucleophile involved .
Biochemical Pathways
The compound can be used in the synthesis of various organic compounds , potentially affecting multiple biochemical pathways depending on the final products formed.
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability and pharmacokinetics, are recognized factors that significantly impact its chemical reactivity and physico-chemical behavior .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes and the resulting products . For instance, it can react with 2-benzo[b]thienyllithium to yield 6-fluorobenzo[b]naphtho[2,3-d]thiophene , a compound that may have its own unique effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity can be influenced by factors such as temperature, pH, and the presence of other reagents . Additionally, the compound is combustible, and its vapors are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)benzyl chloride can be achieved through several methods. One common approach involves the chlorination of 2-Methyl-4-(trifluoromethyl)benzyl alcohol or 2-Methyl-4-(trifluoromethyl)benzyl amine using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired benzyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as the purification of starting materials, precise control of reaction temperatures, and the use of catalysts to enhance reaction rates. The final product is often purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The benzyl chloride moiety is highly reactive towards nucleophiles, leading to the formation of substituted benzyl derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes.
Reduction Reactions: Reduction of the benzyl chloride can yield the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substituted Benzyl Derivatives: Formed through nucleophilic substitution.
Benzyl Alcohols and Benzaldehydes: Formed through oxidation.
Benzyl Alcohols: Formed through reduction.
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)benzyl chloride has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its reactive benzyl chloride moiety.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzyl chloride: Similar structure but lacks the methyl group at the 2-position.
4-Methylbenzyl chloride: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzyl chloride: Similar structure but lacks the methyl group at the 2-position.
Uniqueness
2-Methyl-4-(trifluoromethyl)benzyl chloride is unique due to the presence of both the trifluoromethyl and methyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making the compound highly versatile in various chemical reactions and applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which are desirable traits in drug development and materials science .
Properties
IUPAC Name |
1-(chloromethyl)-2-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-6-4-8(9(11,12)13)3-2-7(6)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOBAIZWUULQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204607 | |
| Record name | Benzene, 1-(chloromethyl)-2-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888739-69-3 | |
| Record name | Benzene, 1-(chloromethyl)-2-methyl-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888739-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(chloromethyl)-2-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


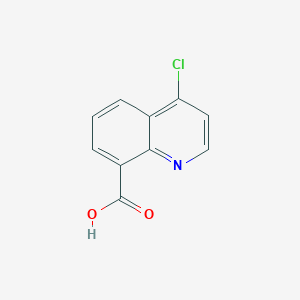


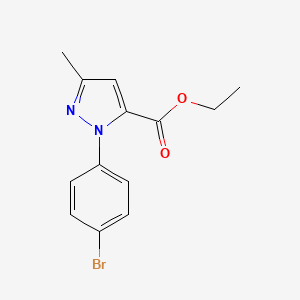
![2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1429768.png)

![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429773.png)
![3-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1429775.png)
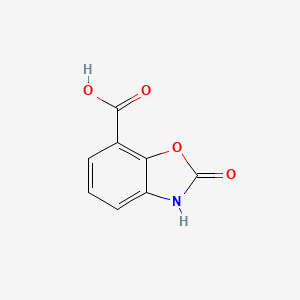
![N-(5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-yl)acetamide](/img/structure/B1429777.png)

